Oral Antihypertensive Potency and Duration: Viprostol vs. PGE2 (Class-Level Distinction)
In conscious spontaneously hypertensive rats (SHR), viprostol administered orally at 0.25 to 10 mg/kg produced dose-dependent reductions in mean arterial blood pressure (MABP) ranging from 31 to 53 mm Hg, with a duration of action from 1 to greater than 8 hours [1]. Native prostaglandin E2 (PGE2) is not orally active due to rapid pulmonary metabolism and cannot achieve comparable systemic exposure or sustained hemodynamic effects; therefore, no head-to-head oral comparison data exist [2]. This class-level differentiation is critical for procurement: viprostol is the functional equivalent of a 'long-acting oral PGE2' for cardiovascular research.
| Evidence Dimension | Oral antihypertensive efficacy (Δ MABP) and duration |
|---|---|
| Target Compound Data | 31 to 53 mm Hg MABP reduction; duration 1 to >8 hr |
| Comparator Or Baseline | Native PGE2 (dinoprostone): no meaningful oral activity (class-level characteristic) |
| Quantified Difference | Viprostol: 31-53 mm Hg MABP reduction over 1-8+ hr; PGE2: no oral activity (difference = full functional oral efficacy vs. none) |
| Conditions | Conscious spontaneously hypertensive rats (SHR); oral administration |
Why This Matters
For in vivo hypertension studies, the oral route is essential for chronic dosing models; native PGE2 cannot be used orally, whereas viprostol provides a direct tool to interrogate PGE2 receptor-mediated pathways with sustained systemic exposure.
- [1] Chan PS, Cervoni P, Ronsberg MA, Accomando RC, Quirk GJ, Scully PA, Lipchuck LM. Antihypertensive activity of dl-15-deoxy-16-hydroxy-16(alpha/beta)-vinyl prostaglandin E2 methyl ester (CL 115,347), a new orally and transdermally long-acting antihypertensive agent. J Pharmacol Exp Ther. 1983 Sep;226(3):726-32. PMID: 6887009. View Source
- [2] Ferreira SH, Vane JR. Prostaglandins: their disappearance from and release into the circulation. Nature. 1967 Dec 2;216(5118):868-73. doi: 10.1038/216868a0. View Source
